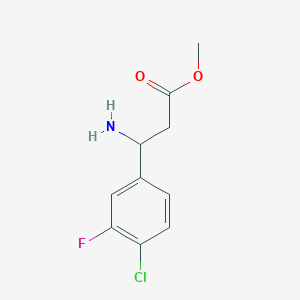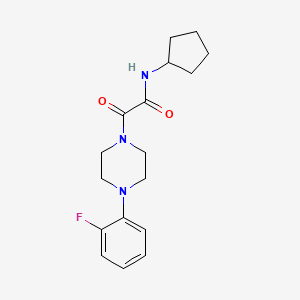![molecular formula C13H11Cl2NO2 B2382171 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone CAS No. 303144-61-8](/img/structure/B2382171.png)
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2,6-Dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, also known as 2,6-dichlorobenzyloxy-2-methylpyridin-4-one, is a heterocyclic organic compound with a wide range of applications in the field of chemistry. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It is used in the synthesis of various other compounds, including pharmaceuticals, pesticides, and dyes.
Scientific Research Applications
Physical and Structural Studies
- Physical and Structural Analysis : Studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, related to 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, have been conducted to understand their crystal structures and bonding characteristics. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Alzheimer's Therapy
- Neurodegenerative Disease Treatment : Derivatives of 3-hydroxy-4(1H)-pyridinone have been studied for their potential in treating Alzheimer's disease. The research focuses on their ability to interact with metal ions in the brain, which is a key aspect of Alzheimer's pathology (Scott et al., 2011).
Coordination Compounds
- Formation of Metal Complexes : The ability of 3-hydroxy-2-methyl-4-pyridinones to form complexes with various metals, including aluminum, gallium, and indium, has been extensively studied. These compounds are potential candidates for various industrial and pharmaceutical applications due to their metal coordination properties (Zhang, Rettig, & Orvig, 1991).
Oxovanadium(IV) Complexes
- Interaction with Oxovanadium(IV) : Research into how 3-hydroxy-4-pyridinones interact with oxovanadium(IV) in aqueous solutions provides insights into their potential biomedical applications, particularly in understanding their behavior in biological systems (Rangel et al., 2006).
Antioxidant Properties
- Evaluation of Antioxidant Capabilities : Studies have investigated the antioxidant properties of 3-hydroxy-2-methyl-4-pyridinones. Understanding their role in preventing oxidation reactions is crucial for their potential use in medical and chemical applications (Ramsaywack et al., 2013).
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXBQOCMBGUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)

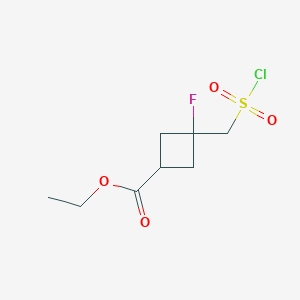

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)
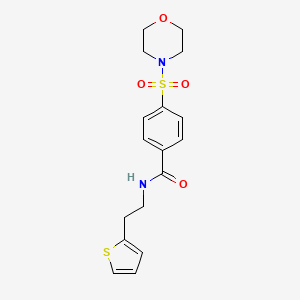
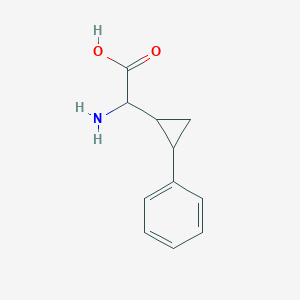
![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2382106.png)
